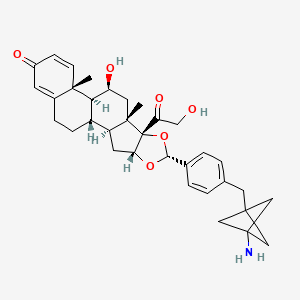
Inx-SM-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Inx-SM-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be prepared in both powder and solvent forms, with storage conditions at -20°C for powder and -80°C for solvent .
Analyse Des Réactions Chimiques
Inx-SM-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Inx-SM-3 has a wide range of scientific research applications, including:
Chemistry: Used as a glucocorticosteroid-linker in the synthesis of antibody-drug conjugates.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of novel drug delivery systems and targeted therapies.
Mécanisme D'action
Inx-SM-3 exerts its effects through its action as a glucocorticosteroid. It binds to glucocorticoid receptors, leading to the modulation of gene expression and the inhibition of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-6 . The molecular targets and pathways involved include the glucocorticoid receptor signaling pathway and the downstream effects on inflammatory mediators .
Comparaison Avec Des Composés Similaires
Inx-SM-3 is unique compared to other glucocorticosteroids due to its specific structure and its use as a linker in antibody-drug conjugates. Similar compounds include:
Budesonide: Another glucocorticosteroid with anti-inflammatory properties.
Dexamethasone: A widely used glucocorticosteroid with potent anti-inflammatory effects.
Prednisolone: A glucocorticosteroid used in various inflammatory and autoimmune conditions.
This compound stands out due to its specific applications in research and its potential for targeted drug delivery systems.
Propriétés
Formule moléculaire |
C34H41NO6 |
|---|---|
Poids moléculaire |
559.7 g/mol |
Nom IUPAC |
(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-amino-1-bicyclo[1.1.1]pentanyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C34H41NO6/c1-30-10-9-22(37)11-21(30)7-8-23-24-12-27-34(26(39)15-36,31(24,2)14-25(38)28(23)30)41-29(40-27)20-5-3-19(4-6-20)13-32-16-33(35,17-32)18-32/h3-6,9-11,23-25,27-29,36,38H,7-8,12-18,35H2,1-2H3/t23-,24-,25-,27+,28+,29+,30-,31-,32?,33?,34+/m0/s1 |
Clé InChI |
CDJPBPKXKGBUJI-OPLRTLBKSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC67CC(C6)(C7)N)C(=O)CO)CCC8=CC(=O)C=C[C@]38C)O |
SMILES canonique |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC67CC(C6)(C7)N)C(=O)CO)CCC8=CC(=O)C=CC38C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)


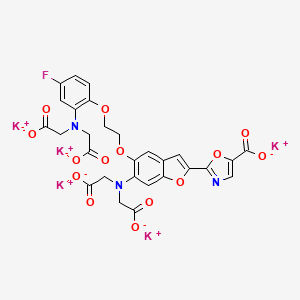
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
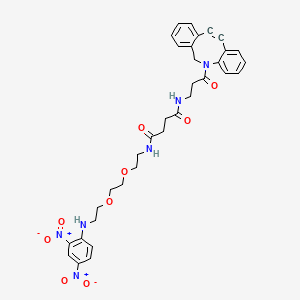


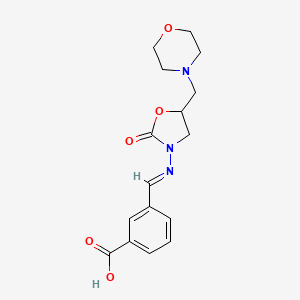
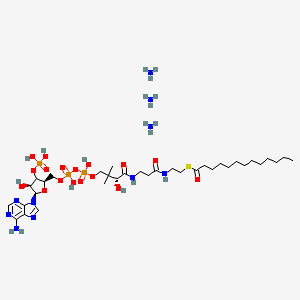
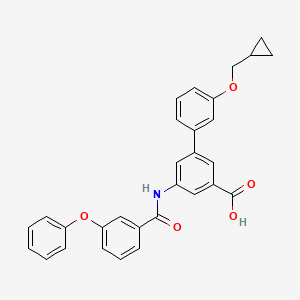
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
